2-Ethoxy-1,3-benzoxazol-5-amine
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Overview
Description
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives are known to interact with their targets and cause changes that result in their biological activities . For example, some benzoxazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Benzoxazole derivatives have been reported to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
Benzoxazole derivatives are known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Benzoxazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzoxazoles have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2-Ethoxy-1,3-benzoxazol-5-amine typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as anhydrous potassium carbonate . The reaction is carried out in a solvent like dry acetone and stirred at room temperature for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Ethoxy-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxy-1,3-benzoxazol-5-amine has diverse applications in scientific research, including:
Comparison with Similar Compounds
2-Ethoxy-1,3-benzoxazol-5-amine can be compared with other benzoxazole derivatives, such as:
2-Aminobenzoxazole: A precursor in the synthesis of various benzoxazole compounds.
2-Methylbenzoxazole: Known for its antimicrobial and antifungal properties.
2-Phenylbenzoxazole: Exhibits anticancer activity and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific ethoxy substitution, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives .
Properties
IUPAC Name |
2-ethoxy-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHMFXCXSMBONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(O1)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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